5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide: is an organic compound with the molecular formula C10H18N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 1,3-diketones with hydrazine derivativesThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The amino and carboxamide groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a potential inhibitor of certain enzymes and receptors. Research has indicated its potential use in developing drugs for treating cancer and other diseases. For example, derivatives of this compound have been studied as inhibitors of fibroblast growth factor receptors (FGFRs), which play a role in cancer progression .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the receptor’s activation and subsequent signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis .
Comparison with Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: A simpler analog without the triethyl groups.
5-Amino-3-methyl-1H-pyrazole-4-carboxamide: A similar compound with a methyl group instead of triethyl groups.
Uniqueness: The presence of the triethyl groups in 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide distinguishes it from its analogs. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications .
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
5-amino-N,N,1-triethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)8-7-12-14(6-3)9(8)11/h7H,4-6,11H2,1-3H3 |
InChI Key |
DVWLJQCDDQSMRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N(CC)CC)N |
Origin of Product |
United States |
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